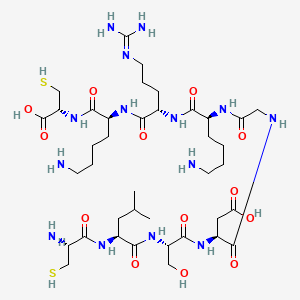

L-Cysteine, L-cysteinyl-L-leucyl-L-seryl-L-|A-aspartylglycyl-L-lysyl-L-arginyl-L-lysyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lysergic acid diethylamide is a potent hallucinogenic drug first synthesized by Swiss chemist Albert Hofmann in 1938. It is derived from ergot alkaloids, which are compounds produced by the ergot fungus that infects rye and other grains . Lysergic acid diethylamide gained prominence in the 1960s counterculture movement and has been the subject of extensive scientific research due to its profound effects on perception, mood, and cognition .

Vorbereitungsmethoden

Lysergic acid diethylamide is synthesized from lysergic acid, which is obtained from ergot alkaloids. The synthesis involves several steps:

Isolation of Lysergic Acid: Lysergic acid is isolated from ergot alkaloids through hydrolysis.

Formation of Lysergic Acid Amides: Lysergic acid is then converted into lysergic acid amides by reacting it with diethylamine.

Purification: The resulting compound is purified through crystallization and other techniques to obtain pure lysergic acid diethylamide

Analyse Chemischer Reaktionen

Lysergic acid diethylamide undergoes various chemical reactions, including:

Oxidation: Lysergic acid diethylamide can be oxidized to form lysergic acid hydroxyethylamide.

Reduction: Reduction of lysergic acid diethylamide can yield lysergic acid diethylamide alcohol.

Substitution: Substitution reactions can occur at different positions on the lysergic acid diethylamide molecule, leading to the formation of various analogs

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Lysergic acid diethylamide has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

Psychiatry: Lysergic acid diethylamide has been investigated for its potential to treat conditions such as depression, anxiety, and post-traumatic stress disorder. .

Neuroscience: Research has shown that lysergic acid diethylamide affects brain connectivity and alters the activity of various brain regions.

Wirkmechanismus

Lysergic acid diethylamide exerts its effects primarily by interacting with the serotonin system in the brain. It binds to and activates the 5-hydroxytryptamine subtype 2 receptor (5-HT2A), which leads to altered perception and cognition . Additionally, lysergic acid diethylamide affects other neurotransmitter systems, including dopamine and glutamate, contributing to its complex effects on the brain .

Vergleich Mit ähnlichen Verbindungen

Lysergic acid diethylamide is part of a broader class of compounds known as serotonergic psychedelics. Some similar compounds include:

Psilocybin: Found in certain mushrooms, psilocybin is converted to psilocin in the body and also acts on the 5-HT2A receptor.

Dimethyltryptamine (DMT): A naturally occurring psychedelic found in various plants, DMT has a rapid onset and short duration of action compared to lysergic acid diethylamide.

Mescaline: Derived from the peyote cactus, mescaline produces similar hallucinogenic effects but has a different chemical structure.

Lysergic acid diethylamide is unique in its potency and the duration of its effects, which can last up to 12 hours or more .

Eigenschaften

Molekularformel |

C39H72N14O13S2 |

|---|---|

Molekulargewicht |

1009.2 g/mol |

IUPAC-Name |

(3S)-4-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C39H72N14O13S2/c1-20(2)14-25(50-31(58)21(42)18-67)36(63)52-27(17-54)37(64)51-26(15-30(56)57)32(59)46-16-29(55)47-22(8-3-5-11-40)33(60)49-24(10-7-13-45-39(43)44)34(61)48-23(9-4-6-12-41)35(62)53-28(19-68)38(65)66/h20-28,54,67-68H,3-19,40-42H2,1-2H3,(H,46,59)(H,47,55)(H,48,61)(H,49,60)(H,50,58)(H,51,64)(H,52,63)(H,53,62)(H,56,57)(H,65,66)(H4,43,44,45)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |

InChI-Schlüssel |

FLBBAUMDGIJEEC-VXBMVYAYSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.